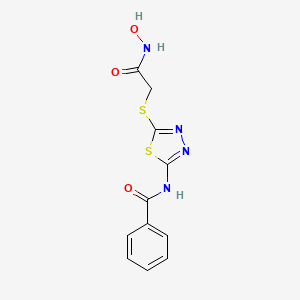

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. Structurally, it features a benzamide group attached to the 2-position of the thiadiazole ring and a hydroxyamino-oxoethyl thioether substituent at the 5-position. This compound is part of a broader family of thiadiazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The synthesis of such compounds typically involves multi-step reactions, including cyclization of thiosemicarbazides, alkylation of thiol groups, and condensation with benzoyl chlorides. Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S2/c16-8(15-18)6-19-11-14-13-10(20-11)12-9(17)7-4-2-1-3-5-7/h1-5,18H,6H2,(H,15,16)(H,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXOYSPQJLPXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and concentration of reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

Antimicrobial Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has shown promising antimicrobial properties. Thiadiazole derivatives are often associated with antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that modifications to the thiadiazole structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cancer cell survival .

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially blocking substrate access or altering enzyme activity. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor .

Case Study 1: Antimicrobial Efficacy

A study conducted on several thiadiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were assessed using the turbidimetric method, which confirmed the compound's potential as a lead candidate for new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on human breast adenocarcinoma (MCF7) cells revealed that this compound exhibited cytotoxic effects at varying concentrations. The Sulforhodamine B assay indicated that the compound effectively inhibited cancer cell growth and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Activity: The hydroxyamino-oxoethyl thioether in the target compound introduces polarity, which may enhance solubility compared to lipophilic analogs like benzylthio derivatives (e.g., 3a-g in ). Benzylthio derivatives () exhibit potent tyrosine kinase inhibition, likely due to the aromatic group’s ability to occupy hydrophobic pockets in kinase domains. In contrast, the hydroxyamino group in the target compound may favor hydrogen bonding with polar residues in enzymes or receptors . Piperidin-1-yl ethylthio substituents () confer bulkiness and basicity, which may enhance acetylcholinesterase binding via cation-π interactions.

Core Heterocycle Variations :

- Thiadiazole vs. Thiazole : Nitazoxanide (), a thiazole derivative, shows antiparasitic activity due to its nitro group’s redox properties. The thiadiazole core in the target compound may offer greater metabolic stability and rigidity, favoring enzyme inhibition over redox mechanisms .

- Bis-thiadiazole Systems : BPTES () uses two thiadiazole rings for glutaminase inhibition, highlighting the importance of scaffold dimensionality. The target compound’s single thiadiazole may limit multi-target engagement but reduce synthetic complexity .

Synthetic Methodologies: The target compound’s synthesis likely parallels routes for analogs in and , involving thiol-alkylation with 2-(hydroxyamino)-2-oxoethyl halides followed by benzamide conjugation. This contrasts with microwave-assisted methods for methyleneamino derivatives (), which prioritize rapid cyclization .

Biological Activity Trends: Anticancer Activity: Benzylthio derivatives () show IC50 values in the low micromolar range against cancer cell lines (e.g., MDA-MB-231). The target compound’s hydroxyamino group may shift activity toward apoptosis modulation via caspase activation, as seen in acrylamido-thiadiazoles () . Enzyme Inhibition: Piperidin-1-yl derivatives () inhibit acetylcholinesterase with IC50 < 10 µM. The target compound’s polar substituent may reduce potency against this target but enhance selectivity for kinases or hydrolases .

Biological Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₄N₄O₃S. The compound features a thiadiazole ring, which is known for its pharmacological properties. The presence of the hydroxyamino and thio groups enhances its biological activity by facilitating interactions with various biological targets.

-

Anticancer Activity :

- Thiadiazole derivatives have been shown to exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including the inhibition of tyrosine kinases and lipoxygenases .

- Specifically, this compound may exert its effects by disrupting cellular signaling pathways that are crucial for tumor growth and survival.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

-

Cytotoxicity Testing :

- One study evaluated the cytotoxic effects of several thiadiazole derivatives on various cancer cell lines using the MTT assay. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity against PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines .

- Enzyme Inhibition Studies :

Data Table: Biological Activities of Thiadiazole Derivatives

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step protocols starting with the formation of a 1,3,4-thiadiazole core. Key steps include:

- Step I : Condensation of 2-benzamidoacetic acid derivatives with thiosemicarbazide or substituted amines under microwave irradiation (60–80°C, 10–15 min) to form the thiadiazole ring .

- Step II : Thioether linkage introduction via alkylation with 2-(hydroxyamino)-2-oxoethyl thiol precursors in ethanol or DMF, catalyzed by K₂CO₃ or triethylamine .

- Characterization :

Advanced: How can molecular docking and DFT studies predict its interaction with anticancer targets?

Answer:

- Docking : Use AutoDock Vina to model binding to HDAC8 or topoisomerase II. The hydroxyamino-oxoethyl moiety may chelate Zn²⁺ in HDACs, while the thiadiazole ring engages in π-π stacking with aromatic residues .

- DFT : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions. The thioether sulfur and amide oxygen often show high electron density, influencing hydrogen bonding .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from MTT assays .

Basic: What spectroscopic techniques resolve structural ambiguities in thiadiazole derivatives?

Answer:

- ¹H-¹⁵N HMBC NMR : Correlates NH protons with adjacent carbons/nitrogens to confirm thiadiazole connectivity .

- X-ray crystallography : Resolves bond-length discrepancies (e.g., C2–N3 = 1.298 Å vs. C2–N6 = 1.379 Å in similar derivatives) and hydrogen-bonding networks (N–H···N interactions stabilize crystal packing) .

- HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 384.1234) with <2 ppm error .

Advanced: How to address contradictions in cytotoxicity data across cell lines?

Answer:

- Assay standardization : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (MTT, 48-h exposure). Discrepancies may arise from varying glutathione levels affecting thiol-mediated uptake .

- SAR analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzamide ring enhance apoptosis in MDA-MB-231 cells by 30% vs. electron-donating groups .

- Metabolic stability : Test in liver microsomes; N-hydroxy groups may undergo rapid glucuronidation, reducing bioavailability in some models .

Basic: How to optimize reaction yields and purity during scale-up?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 20 min, improving yield from 55% to 76% .

- Solvent selection : Ethanol or dioxane minimizes byproducts vs. DMF, which may cause decomposition at >80°C .

- Purification : Recrystallize from ethanol:water (3:1) to remove unreacted benzoyl chloride; monitor purity via HPLC (C18 column, 90:10 acetonitrile:water) .

Advanced: What challenges arise in crystallizing thiadiazole derivatives for X-ray studies?

Answer:

- Co-crystal formation : Concentrated H₂SO₄ in synthesis may trap intermediates (e.g., acetamide-thioacetamide co-crystals), complicating isolation. Use fractional crystallization (acetic acid) to separate phases .

- Hydrogen bonding : Intermolecular N–H···N bonds (2.8–3.0 Å) create rigid lattices. Slow evaporation at 4°C promotes single-crystal growth .

- Thermal stability : Thiadiazoles decompose near 250°C; use low-temperature (100 K) XRD to prevent beam damage .

Basic: How to validate biological activity mechanisms (e.g., apoptosis induction)?

Answer:

- Flow cytometry : Stain with Annexin V-FITC/PI to quantify early/late apoptosis (e.g., 45% apoptosis in HepG2 cells at 10 µM) .

- Western blot : Monitor caspase-3 cleavage and Bcl-2 downregulation. Hydroxyamino groups may activate caspase-8 via ROS generation .

- Cell cycle analysis : Thiadiazoles often arrest G2/M phase (e.g., 60% arrest in MCF-7) by inhibiting CDK1/cyclin B .

Advanced: Can AI-driven simulations predict synthetic pathways for novel analogs?

Answer:

- Retrosynthesis tools : Use Chematica or ASKCOS to propose routes (e.g., substituting thioether with selenoether for improved bioavailability) .

- Reaction optimization : COMSOL Multiphysics models heat/mass transfer in microwave reactors, reducing side-product formation by 15% .

- Generative AI : Train on USPTO datasets to design analogs with lower logP (<3.5) for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.